![molecular formula C30H31N3O4 B3062034 (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 169544-71-2](/img/structure/B3062034.png)
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IRL-1841 is a small molecule drug that functions as an endothelin receptor antagonist. It was initially developed by Nihon Ciba-Geigy K.K. and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for IRL-1841 are not extensively detailed in publicly available sources. the general approach to synthesizing endothelin receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates and subsequent functionalization to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Analyse Chemischer Reaktionen
IRL-1841, as an endothelin receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
IRL-1841 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of endothelin receptors in various chemical processes.
Biology: It helps in understanding the biological pathways involving endothelin receptors and their role in physiological and pathological conditions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Industry: It may be used in the development of new drugs targeting endothelin receptors.
Wirkmechanismus
IRL-1841 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type B. This receptor is a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. By blocking the action of endothelin, IRL-1841 helps to modulate vascular tone and reduce blood pressure .
Vergleich Mit ähnlichen Verbindungen
IRL-1841 is compared with other endothelin receptor antagonists, such as:
IRL-2500: Another potent endothelin receptor antagonist with similar therapeutic applications.
RES-701-1: A selective endothelin receptor antagonist with distinct pharmacological properties.
Endothelin-3: A naturally occurring peptide that acts on endothelin receptors.
The uniqueness of IRL-1841 lies in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .
Eigenschaften
CAS-Nummer |
169544-71-2 |
|---|---|
Molekularformel |
C30H31N3O4 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-19-13-20(2)15-22(14-19)29(35)33(3)27(16-21-9-5-4-6-10-21)28(34)32-26(30(36)37)17-23-18-31-25-12-8-7-11-24(23)25/h4-15,18,26-27,31H,16-17H2,1-3H3,(H,32,34)(H,36,37)/t26-,27+/m0/s1 |
InChI-Schlüssel |
JFNANCYIHVAEQV-RRPNLBNLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
Sequenz |
FW |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





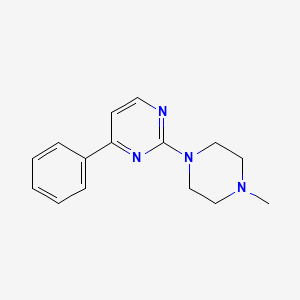
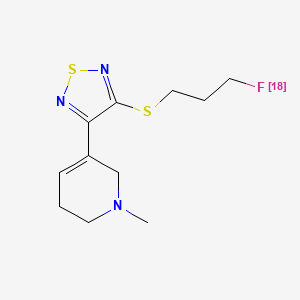
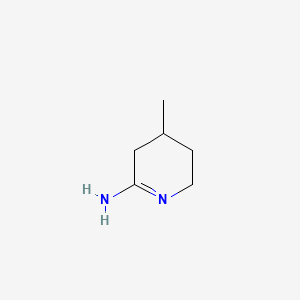
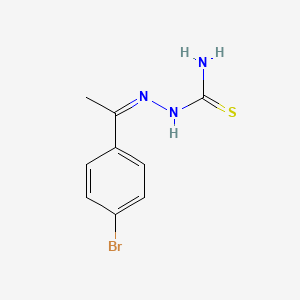

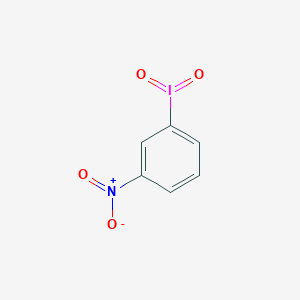
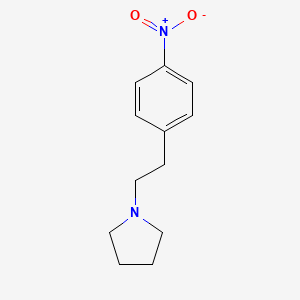
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
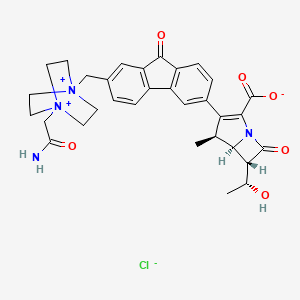
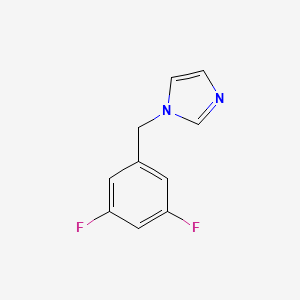
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)